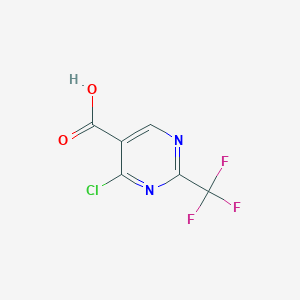

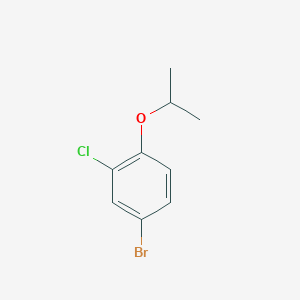

![molecular formula C6H5N3 B1291449 1H-吡咯并[2,3-d]嘧啶 CAS No. 271-35-2](/img/structure/B1291449.png)

1H-吡咯并[2,3-d]嘧啶

描述

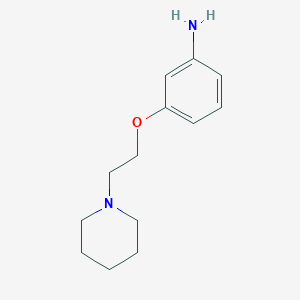

1H-Pyrrolo[2,3-d]pyridazine (PDP) is a heterocyclic compound belonging to the pyridine family and is widely used in organic synthesis. It is a five-membered ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms. It is a versatile building block for the synthesis of a wide range of organic compounds and is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

科学研究应用

Anticancer Activity

1H-Pyrrolo[2,3-d]pyridazine: derivatives have been explored for their potential as anticancer agents. The structural similarity of these compounds to DNA bases like adenine and guanine may explain their effectiveness in inhibiting the growth of cancer cells . They are particularly investigated for their role as kinase inhibitors, which are crucial in the signaling pathways that regulate cell division and survival. By targeting specific kinases, these compounds can halt the proliferation of cancer cells, offering a promising avenue for cancer therapy.

Antiviral Properties

The antiviral properties of 1H-Pyrrolo[2,3-d]pyridazine derivatives are another area of interest. Their ability to interfere with viral replication makes them valuable candidates for drug development against various viral infections. For instance, they have been studied for their efficacy against HIV, where they may inhibit the reverse transcriptase enzyme, a key component in the virus’s life cycle .

Antibacterial Effects

Compounds containing the 1H-Pyrrolo[2,3-d]pyridazine moiety have shown moderate antibacterial effects. This is particularly significant in the context of increasing antibiotic resistance. By developing new antibacterial agents that can target resistant strains, these compounds contribute to the arsenal of tools available to combat bacterial infections .

Analgesic and Sedative Applications

Research has indicated that certain derivatives of 1H-Pyrrolo[2,3-d]pyridazine possess potential analgesic and sedative activities. These compounds have been tested in animal models and have shown promising results in reducing pain and inducing sedation, which could lead to new treatments for pain management and sleep disorders .

Antidiabetic Potential

The 1H-Pyrrolo[2,3-d]pyridazine derivatives have been associated with blood glucose-lowering effects, which could be beneficial in the prevention and treatment of diabetes and related metabolic disorders. Their ability to modulate blood glucose levels suggests a potential application in managing type 1 diabetes, insulin resistance, and other conditions characterized by elevated blood glucose .

Anti-Inflammatory Activity

The anti-inflammatory properties of 1H-Pyrrolo[2,3-d]pyridazine derivatives make them candidates for the treatment of inflammatory diseases. They may work by inhibiting the production of pro-inflammatory cytokines or by interfering with other inflammatory pathways, providing relief from conditions such as arthritis and other chronic inflammatory disorders .

属性

IUPAC Name |

1H-pyrrolo[2,3-d]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-7-6-4-9-8-3-5(1)6/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRSIUOCDHDRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CN=NC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626509 | |

| Record name | 1H-Pyrrolo[2,3-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-d]pyridazine | |

CAS RN |

271-35-2 | |

| Record name | 1H-Pyrrolo[2,3-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1H-pyrrolo[2,3-d]pyridazine derivatives interesting for gastric acid suppression?

A1: These compounds exhibit potent inhibitory activity against the gastric H+,K+-ATPase, the enzyme responsible for pumping protons into the stomach. This inhibition effectively reduces gastric acid secretion. One specific derivative, CS-526 (7-(4-Fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methylcyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine), has shown particularly promising results. [, ]

Q2: How does CS-526 compare to other proton pump inhibitors (PPIs) in terms of potency?

A2: Studies using hog gastric H+,K+-ATPase demonstrated that CS-526 has a higher potency compared to other PPIs tested. Its IC50 value, a measure of inhibitory strength, was determined to be 61 nM. []

Q3: Can you elaborate on the mechanism by which CS-526 inhibits the H+,K+-ATPase?

A3: CS-526 acts as a competitive antagonist at the potassium-binding site of the H+,K+-ATPase. This means it competes with potassium ions for binding, disrupting the enzyme's ability to transport protons. Importantly, this inhibition is reversible, suggesting a lower potential for long-term effects on the enzyme. []

Q4: Has the in vivo efficacy of CS-526 been investigated? What were the key findings?

A4: Yes, CS-526's effectiveness was evaluated in various animal models. In rats, both oral and intraduodenal administration of CS-526 led to dose-dependent inhibition of gastric acid secretion. [] Furthermore, in a reflux esophagitis model, CS-526 effectively prevented esophageal lesions when administered orally or intraduodenally, demonstrating its potential in treating gastroesophageal reflux disease (GERD). []

Q5: Did subchronic administration of CS-526 lead to rebound gastric acid secretion in animal models?

A5: A study in rats examined the long-term effects of CS-526 on gastric acid secretion. Interestingly, after 14 days of treatment, CS-526 did not cause a significant increase in gastric acid secretion, suggesting a lower risk of rebound hypersecretion compared to another PPI, lansoprazole, which showed a significant increase in gastric acid secretion post-treatment. []

Q6: Beyond its effects on gastric acid, were there any notable observations regarding gastrin levels with CS-526 treatment?

A6: CS-526 demonstrated a minimal impact on serum and antral gastrin levels in rats. Even at higher doses, CS-526 caused only a slight elevation in serum gastrin, whereas lansoprazole caused significant increases. This suggests that CS-526 may have a less pronounced effect on gastrin regulation compared to some existing PPIs. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)

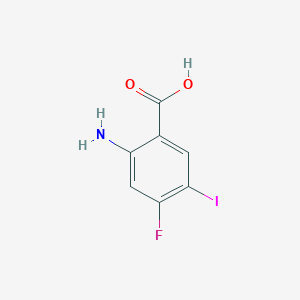

![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)